Cas no 1354923-06-0 (4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine)

4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring aromatic methyl substituents and an amine functional group, contributes to its stability and reactivity, making it a valuable intermediate in synthetic chemistry. The compound exhibits favorable physicochemical properties, including moderate solubility in organic solvents and thermal stability, facilitating its use in diverse reaction conditions. Its structural motifs are commonly explored in the development of bioactive molecules, particularly in kinase inhibition and antimicrobial studies. The precise substitution pattern enhances selectivity in target interactions, underscoring its utility in medicinal chemistry and material science applications.
4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine structure
1354923-06-0 structure
Product name:4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
CAS No:1354923-06-0
MF:C19H19N3
MW:289.374264001846
MDL:MFCD21335785
CID:5188972

4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
    • MDL: MFCD21335785
    • Inchi: 1S/C19H19N3/c1-12-4-7-15(8-5-12)17-11-18(22-19(20)21-17)16-9-6-13(2)10-14(16)3/h4-11H,1-3H3,(H2,20,21,22)
    • InChI Key: MPTALPMRYNBSJS-UHFFFAOYSA-N
    • SMILES: C1(N)=NC(C2=CC=C(C)C=C2)=CC(C2=CC=C(C)C=C2C)=N1

4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB422538-10g
4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine; .
1354923-06-0
10g
€1177.00 2025-02-17
abcr
AB422538-1 g
4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
1354923-06-0
1g
€467.00 2023-04-24
abcr
AB422538-5 g
4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
1354923-06-0
5g
€935.60 2023-04-24
abcr
AB422538-1g
4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine; .
1354923-06-0
1g
€467.00 2025-02-17
abcr
AB422538-10 g
4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
1354923-06-0
10g
€1177.00 2023-04-24
abcr
AB422538-5g
4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine; .
1354923-06-0
5g
€935.60 2025-02-17
abcr
AB422538-25g
4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine; .
1354923-06-0
25g
€1745.00 2025-02-17

Additional information on 4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Professional Introduction to 4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine (CAS No. 1354923-06-0)

4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine, with the CAS number 1354923-06-0, is a significant compound in the field of pharmaceutical chemistry. This pyrimidine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a biphenyl core with dimethyl and methyl substituents, which contribute to its distinct electronic and steric characteristics. Such structural motifs are often explored in the development of novel bioactive molecules.

The< strong>pyrimidin-2-amine moiety is a crucial pharmacophore in many drug candidates, known for its ability to interact with biological targets such as enzymes and receptors. The presence of< strong>2,4-dimethylphenyl and< strong>4-methylphenyl groups enhances the compound's lipophilicity, which is a key factor in drug absorption, distribution, metabolism, and excretion (ADME) profiles. These features make< strong>4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine a promising candidate for further investigation in drug discovery.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various therapeutic areas. Pyrimidine derivatives have been extensively studied due to their broad spectrum of biological activities. For instance, compounds with similar structural scaffolds have shown promise in the inhibition of kinases, which are overexpressed in many cancers. The< strong>biphenyl moiety in< strong>4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine may contribute to its binding affinity by providing multiple interaction points with the target protein.

The< strong>CAS number 1354923-06-0 identifies this compound as a unique chemical entity, facilitating its tracking in scientific literature and patents. Researchers often rely on such identifiers to ensure reproducibility and consistency in their experiments. The synthesis of< strong>4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves multi-step organic reactions, including condensation and functional group transformations. Advanced synthetic methodologies have been employed to optimize yield and purity, making this compound accessible for further functionalization.

The pharmacological potential of< strong>4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has not been fully elucidated, but preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors. For example, pyrimidine derivatives have been reported to interfere with the activity of Janus kinases (JAKs), which play a role in inflammatory responses. The dimethyl and methyl substituents on the aromatic rings may modulate the compound's binding interactions by influencing its conformational flexibility.

In the context of drug development, computational modeling has become an indispensable tool for predicting the binding affinity and selectivity of small molecules. Molecular docking studies have been performed on< strong>4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine to identify potential binding pockets on target proteins. These simulations provide valuable insights into the compound's mechanism of action and help guide further optimization efforts. Additionally, virtual screening techniques have been used to identify analogs with enhanced potency or selectivity.

The chemical diversity introduced by the< strong>2,4-dimethylphenyl and< strong>4-methylphenyl groups makes< strong>4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine a versatile scaffold for medicinal chemistry innovation. By modifying these substituents or incorporating additional functional groups, researchers can explore new chemical spaces and discover novel bioactive compounds. The compound's unique structural features also make it an attractive starting point for structure-based drug design.

In conclusion,< strong>CAS No. 1354923-06-0, corresponding to< strong>4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine, represents a promising candidate for further pharmaceutical research. Its structural complexity and potential biological activities position it as a valuable tool for drug discovery efforts aimed at addressing unmet medical needs. As our understanding of biological targets advances, compounds like this will continue to play a crucial role in the development of next-generation therapeutics.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1354923-06-0)4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
A1129049
Purity:99%/99%/99%/99%
Quantity:1g/5g/10g/25g
Price ($):277.0/554.0/697.0/1034.0